3-Bromo-4-fluoro-5-nitrobenzoic acid
Overview
Description
3-Bromo-4-fluoro-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H3BrFNO4 . It has a molecular weight of 264.01 . It is typically stored at room temperature and is available in solid form .
Synthesis Analysis
The synthesis of 3-Bromo-4-fluoro-benzoic acid can be achieved through a process that involves reacting fluorobenzene with acetyl chloride in the presence of an acylation catalyst at a temperature from about 0° to 100° C . The reaction mixture is then reacted with bromine at a temperature from about 50° to 150° C . The resulting bromination product is reacted with a hypochlorite solution at a temperature between about 0° and 100° C .Molecular Structure Analysis
The InChI code for 3-Bromo-4-fluoro-5-nitrobenzoic acid is 1S/C7H3BrFNO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H, (H,11,12) .Physical And Chemical Properties Analysis
3-Bromo-4-fluoro-5-nitrobenzoic acid is a solid at room temperature . It has a molecular weight of 264.01 .Scientific Research Applications
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Scientific Field: Organic Chemistry
- Application : The compound is used as a substrate linked to a solid support via the carboxyl group .
- Method of Application : This compound is used in a Bartoli synthesis of indoles . The Bartoli synthesis is a chemical reaction that forms an indole structure from a 2-halogenated phenyl azide and a vinyl Grignard reagent.
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Scientific Field: Pharmaceutical Chemistry
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Scientific Field: Material Science
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Scientific Field: Medicinal Chemistry
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Scientific Field: Organic Synthesis
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Scientific Field: Pharmaceutical Synthesis
Safety And Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
properties
IUPAC Name |
3-bromo-4-fluoro-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPOWDIDJDBOFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716481 | |
Record name | 3-Bromo-4-fluoro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluoro-5-nitrobenzoic acid | |
CAS RN |
1290117-21-3 | |
Record name | 3-Bromo-4-fluoro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
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